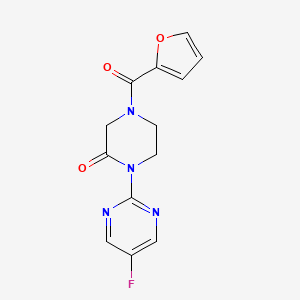

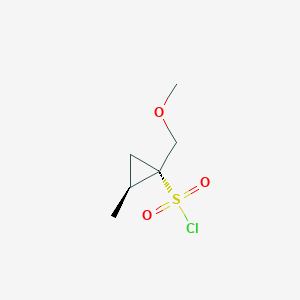

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole, also known as 1-EtO-3-I-Py, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects that have made it attractive for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Modification

- A study by Mažeikaitė et al. (2014) demonstrates the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, offering a synthetic route for valuable intermediates. This work includes the protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives and the investigation of ethoxyethyl protecting group migration. They also explored the synthetic possibilities of Sonogashira cross-coupling reactions with these derivatives (Mažeikaitė, Sūdžius, Urbelis, & Labanauskas, 2014).

Cross-Coupling Reactions

- Coutant and Janin (2014) conducted extensive studies on the Negishi palladium-catalyzed cross-coupling reactions involving 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This led to the synthesis of original 4-benzyl-3-ethoxy-1H-pyrazoles derivatives, which are crucial building blocks for new chemical entities (Coutant & Janin, 2014).

Structural Analysis and Tautomerism

- The study of NH-pyrazoles, including those with ethoxyethyl groups, was performed by Cornago et al. (2009). They determined the structures of NH-pyrazoles using X-ray crystallography and explored the tautomerism in these compounds through NMR spectroscopy. This research is significant for understanding the structural properties of such compounds (Cornago et al., 2009).

Dehydration and Iodination Studies

- Waldo, Mehta, and Larock (2008) explored the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, providing insights into the synthesis of 1-acyl-4-iodo-1H-pyrazoles. This is relevant for the synthesis of functionally substituted pyrazoles (Waldo, Mehta, & Larock, 2008).

Building Block Preparation

- Guillou and Janin (2010) reported the preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate and its transformation into iodinated isomers, crucial for accessing various pyrazole series. This work illustrates the versatility of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives in synthesizing new chemical entities (Guillou & Janin, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

1-(1-ethoxyethyl)-3-iodopyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGLUHWXWYETOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=CC(=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

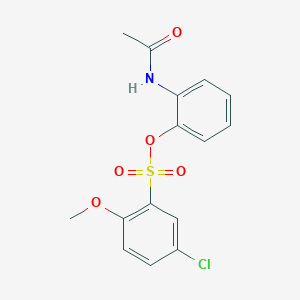

![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)

![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2849158.png)

![methyl 5-((7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2849160.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(4-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2849164.png)

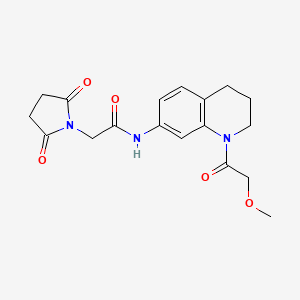

![Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2849171.png)